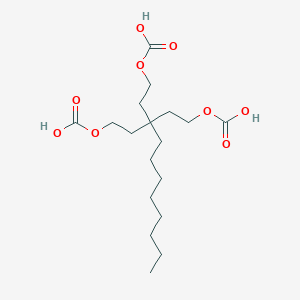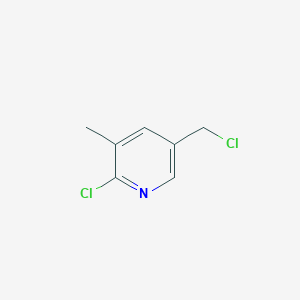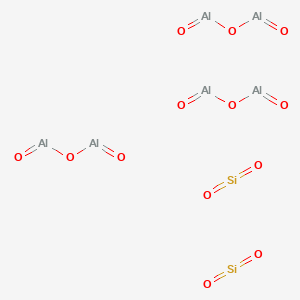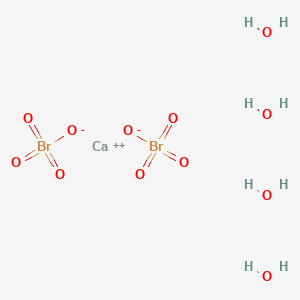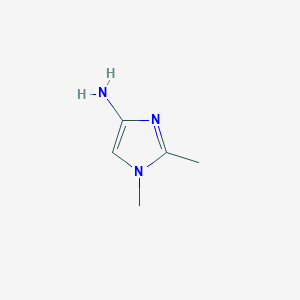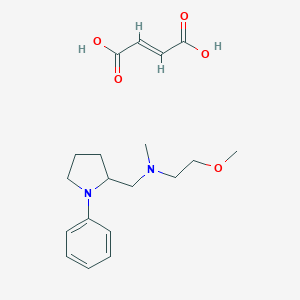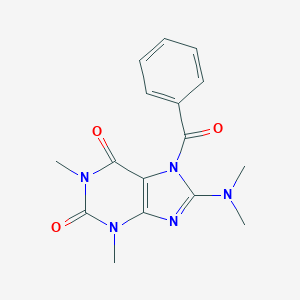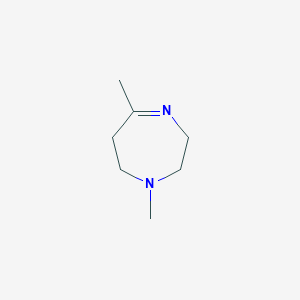
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine (DMT) is a cyclic organic compound that has been extensively studied for its potential applications in scientific research. DMT is a heterocyclic compound that contains two nitrogen atoms in its ring structure. It has been shown to have a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.
Mechanism Of Action
The mechanism of action of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is not fully understood. It is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and GABA. 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has been shown to bind to several receptors in the brain, including the sigma-1 receptor and the serotonin 5-HT2A receptor.
Biochemical And Physiological Effects
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant and anxiolytic effects in animal models. 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has also been shown to have sedative effects, which may make it useful as a sleep aid or anesthetic.
Advantages And Limitations For Lab Experiments
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to have a wide range of biological activities. However, 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is also a potent psychoactive compound, which may limit its use in certain types of experiments. Additionally, the mechanism of action of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine. One area of interest is the development of new synthetic methods for producing 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine and related compounds. Another area of interest is the investigation of the potential therapeutic applications of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine, particularly in the treatment of neurological disorders such as epilepsy and anxiety. Finally, further research is needed to fully understand the mechanism of action of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine and its effects on the central nervous system.
Synthesis Methods
The synthesis of 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is a complex process that involves several steps. The most commonly used method for synthesizing 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine is through the reaction of 2,3-pentanedione with ethylenediamine in the presence of a reducing agent. This method is known as the Paal-Knorr synthesis and has been used to produce 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine in high yields.
Scientific Research Applications
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. 4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine has also been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
properties
CAS RN |
150651-55-1 |
|---|---|
Product Name |
4,7-Dimethyl-2,3,5,6-tetrahydro-1,4-diazepine |
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
4,7-dimethyl-2,3,5,6-tetrahydro-1,4-diazepine |
InChI |
InChI=1S/C7H14N2/c1-7-3-5-9(2)6-4-8-7/h3-6H2,1-2H3 |
InChI Key |
RBFYFCAIBCHQSG-UHFFFAOYSA-N |
SMILES |
CC1=NCCN(CC1)C |
Canonical SMILES |
CC1=NCCN(CC1)C |
synonyms |
1H-1,4-Diazepine,2,3,6,7-tetrahydro-1,5-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



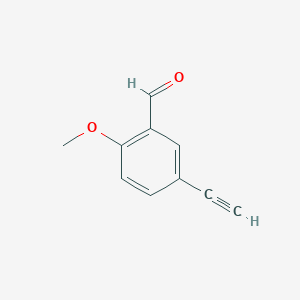
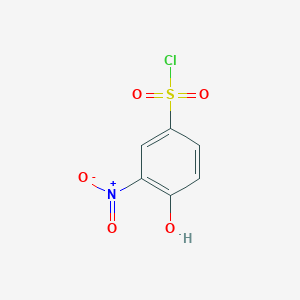
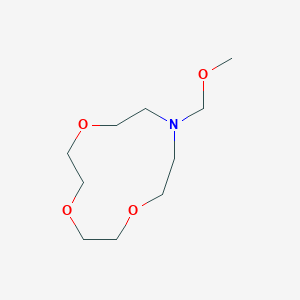
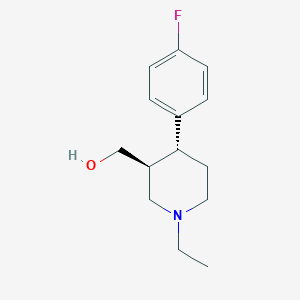
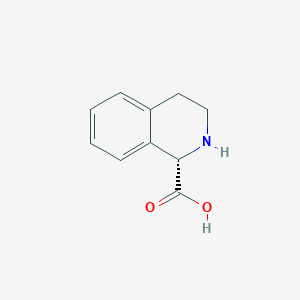
![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)
![1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B116297.png)
